N'-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-1-benzofuran-2-carbohydrazide
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Overview
Description
N’-(3-benzyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)-1-benzofuran-2-carbohydrazide is a complex organic compound that features a unique combination of benzofuran, benzothiolo, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-benzyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)-1-benzofuran-2-carbohydrazide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, benzyl halides, and thiol-containing compounds. The key steps in the synthesis may involve:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzothiolo group: This step may involve the use of thiol reagents under specific conditions to form the benzothiolo ring.
Pyrimidinyl ring formation: This can be accomplished through condensation reactions involving suitable amines and carbonyl compounds.
Final coupling: The final step involves coupling the benzofuran and benzothiolo-pyrimidinyl intermediates using hydrazine derivatives to form the carbohydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-benzyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N’-(3-benzyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)-1-benzofuran-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N’-(3-benzyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,6S,7S)-4-Benzyl-7-methoxy-3,6,9-trimethyl-10-oxo-3,4,5,6,7,8,9,10-octahydro-2H-1,4,9-benzoxadiazacyclododecin-12-yl]butanamide
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
N’-(3-benzyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)-1-benzofuran-2-carbohydrazide is unique due to its combination of benzofuran, benzothiolo, and pyrimidinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
371780-27-7 |
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Molecular Formula |
C26H22N4O3S |
Molecular Weight |
470.5g/mol |
IUPAC Name |
N'-(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-1-benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C26H22N4O3S/c31-23(20-14-17-10-4-6-12-19(17)33-20)28-29-26-27-24-22(18-11-5-7-13-21(18)34-24)25(32)30(26)15-16-8-2-1-3-9-16/h1-4,6,8-10,12,14H,5,7,11,13,15H2,(H,27,29)(H,28,31) |
InChI Key |
FYGZXWZOSQKZCE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NNC(=O)C5=CC6=CC=CC=C6O5 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NNC(=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
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